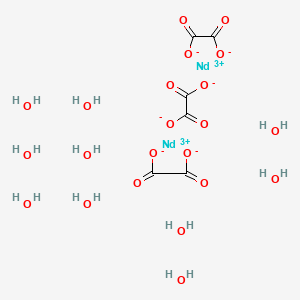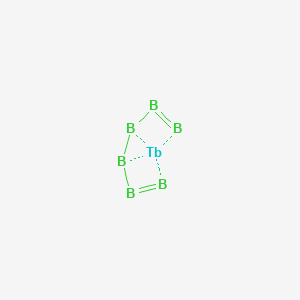
Phosphanide;silver
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphanide;silver is a coordination compound that features silver in the +2 oxidation state, coordinated by two phosphine ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphanide;silver typically involves the reaction of silver salts with phosphine ligands under controlled conditions. One common method is to react silver nitrate with diphenylphosphine in the presence of a base such as sodium methoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphanide;silver can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligands in this compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Ligand exchange reactions often involve phosphine ligands and can be carried out in solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silver(III) complexes, while reduction could produce silver(I) complexes.
Wissenschaftliche Forschungsanwendungen
Phosphanide;silver has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and cross-coupling reactions.
Biology: The compound’s antimicrobial properties are being explored for potential use in medical applications.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: this compound is being investigated for use in materials science, particularly in the development of new conductive materials and sensors.
Wirkmechanismus
The mechanism by which Phosphanide;silver exerts its effects involves coordination chemistry. The silver ion interacts with ligands through coordination bonds, which can alter the electronic properties of the compound. This interaction can facilitate various chemical reactions, such as catalysis, by stabilizing transition states and intermediates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphosphinopalladium(II): Similar in structure but contains palladium instead of silver.
Bisphosphinoplatinum(II): Contains platinum and is known for its use in catalysis.
Bisphosphinogold(II): Features gold and is studied for its unique electronic properties.
Uniqueness
Phosphanide;silver is unique due to the presence of silver in the +2 oxidation state, which is relatively rare. This gives the compound distinct chemical properties, such as higher reactivity and unique coordination chemistry, making it valuable for specific applications in catalysis and materials science.
Eigenschaften
CAS-Nummer |
12002-82-3 |
|---|---|
Molekularformel |
AgP2-6 |
Molekulargewicht |
169.816 g/mol |
IUPAC-Name |
phosphorus(3-);silver |
InChI |
InChI=1S/Ag.2P/q;2*-3 |
InChI-Schlüssel |
NIRLYPIABKWCED-UHFFFAOYSA-N |
Kanonische SMILES |
[P-3].[P-3].[Ag] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









